molecular formula C17H19N7O B11117632 (4Z)-4-hydrazinylidene-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-4,5-dihydro-1,3,5-triazin-2-amine

(4Z)-4-hydrazinylidene-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-4,5-dihydro-1,3,5-triazin-2-amine

Cat. No.: B11117632
M. Wt: 337.4 g/mol
InChI Key: LDLCNFLKKDUGJM-UHFFFAOYSA-N
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Description

4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE typically involves the reaction of a triazine derivative with a hydrazone compound. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled heating to optimize the reaction yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazine ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a candidate for drug development.

Medicine

In medicine, 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE may be explored for its therapeutic potential. It could act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Triazine Derivatives: Other triazine derivatives with similar structures.

    Hydrazone Compounds: Compounds containing the hydrazone functional group.

Uniqueness

The uniqueness of 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

4-hydrazinyl-6-morpholin-4-yl-N-naphthalen-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H19N7O/c18-23-16-20-15(21-17(22-16)24-8-10-25-11-9-24)19-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11,18H2,(H2,19,20,21,22,23)

InChI Key

LDLCNFLKKDUGJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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